molecular formula C11H13BrO4 B7936374 2-Bromo-5-(3-methoxypropoxy)benzoic acid

2-Bromo-5-(3-methoxypropoxy)benzoic acid

Cat. No.: B7936374
M. Wt: 289.12 g/mol
InChI Key: RVHLRBPRGMMFJC-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methoxypropoxy)benzoic acid (CAS: 1507233-61-5) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃BrO₄ and a molecular weight of 289.13 g/mol . The compound features a bromine atom at the ortho position (C2) and a 3-methoxypropoxy group at the para position (C5) on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

The synthesis of such brominated benzoic acids typically involves bromination of methoxy-substituted precursors. For example, 3-methoxybenzoic acid can undergo bromination in ethyl acetate at 55–70°C to yield brominated intermediates, which are further functionalized with alkoxy chains .

Properties

IUPAC Name

2-bromo-5-(3-methoxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-5-2-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHLRBPRGMMFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methoxypropoxy)benzoic acid typically involves the bromination of 5-(3-methoxypropoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 2-Bromo-5-(3-methoxypropoxy)benzoic acid may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. In a patented synthesis of the analogous 2-bromo-5-methoxybenzoic acid, bromination reactions using N-bromosuccinimide (NBS) with red phosphorus and sulfuric acid achieved yields exceeding 90% . For 2-bromo-5-(3-methoxypropoxy)benzoic acid:

  • Reagents : NBS, bromine, or dibromohydantoin.

  • Catalysts : Red phosphorus and potassium bromate.

  • Conditions : Halogenated hydrocarbon solvents (e.g., chloroform) at 25–30°C for 3 hours .

Example Protocol

Reaction ComponentDetails
Substratem-Methoxybenzoic acid (analogous precursor)
Brominating AgentNBS (0.12 mol per 0.1 mol substrate)
SolventChloroform
Temperature25–30°C
Yield92.7%

Cross-Coupling Reactions

The bromine substituent enables participation in metal-catalyzed coupling reactions. A Royal Society of Chemistry study demonstrated allylation of 2-bromo-5-methoxybenzyl bromide using Grignard reagents :

  • Reagents : Vinyl magnesium chloride.

  • Catalysts : CuI and 2,2’-bipyridyl.

  • Conditions : THF solvent at 0°C under argon, yielding 34% allylated product .

Generalized Reaction Pathway

2-Bromo-5-(3-methoxypropoxy)benzoic acid+Grignard ReagentCuI, THFAllylated Derivative\text{2-Bromo-5-(3-methoxypropoxy)benzoic acid} + \text{Grignard Reagent} \xrightarrow{\text{CuI, THF}} \text{Allylated Derivative}

Key Parameters

ParameterValue
Catalyst Loading10 mol% CuI
Reaction Time55 minutes
WorkupQuenching with NH4_4Cl, extraction with diethyl ether

Reduction Reactions

While direct reduction data for this compound is limited, analogous benzoic acids are reduced to benzyl alcohols using LiAlH4_4 . For 2-bromo-5-(3-methoxypropoxy)benzoic acid:

  • Reagents : LiAlH4_4 (4 equivalents).

  • Conditions : THF solvent at 0°C, followed by gradual warming.

Hypothetical Reaction

Carboxylic AcidLiAlH4Benzyl Alcohol Derivative\text{Carboxylic Acid} \xrightarrow{\text{LiAlH}_4} \text{Benzyl Alcohol Derivative}

Functional Group Transformations

The carboxylic acid group can undergo standard derivatization:

  • Esterification : Methanol/H2_2SO4_4 yields methyl esters.

  • Amidation : Reaction with thionyl chloride followed by amines produces amides.

Example Conditions for Esterification

ComponentDetails
Acid CatalystConcentrated H2_2SO4_4
SolventMethanol
TemperatureReflux (60–80°C)

Stability and Side Reactions

  • Thermal Stability : Decomposition above 337°C .

  • Acid Sensitivity : The methoxypropoxy group may undergo cleavage under strong acidic conditions (e.g., concentrated H2_2SO4_4) .

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-(3-methoxypropoxy)benzoic acid serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique structure may lead to derivatives with improved biological activities. Some specific applications include:

  • Synthesis of Urolithin Derivatives : This compound is suitable for creating derivatives known for their health benefits, particularly in mitochondrial function and metabolic processes .
  • Potential Drug Development : Preliminary studies suggest that compounds with similar structures may interact with enzymes and receptors involved in metabolic pathways, indicating potential therapeutic applications.

Organic Synthesis

The compound's reactivity allows it to participate in a variety of organic reactions, contributing to the development of novel compounds. Notable applications include:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules through various chemical transformations.
  • Synthesis of Isoindolinone Derivatives : These derivatives have been explored for their biological activities, including anticancer properties .

Case Studies and Research Findings

Research is ongoing to elucidate the specific interactions and mechanisms of action related to this compound. Emerging studies indicate potential applications in metabolic disease therapies and as a precursor for drug synthesis.

  • Study on Metabolic Interactions : Preliminary data suggest that derivatives of this compound may interact with metabolic enzymes, which could lead to new therapeutic avenues for diseases like diabetes.
  • Industrial Applications : The compound's synthesis has been optimized for industrial scalability, demonstrating high yields (over 92%) and purity (98-99.6%), making it economically viable for mass production .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methoxypropoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxypropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variation in Alkoxy Chains

The alkoxy chain at the C5 position significantly influences physicochemical properties. Key analogs include:

Compound Name Substituent (C5 Position) Molecular Formula Molecular Weight (g/mol) Key Features References
2-Bromo-5-(3-methoxypropoxy)benzoic acid 3-Methoxypropoxy C₁₁H₁₃BrO₄ 289.13 Moderate lipophilicity; flexible chain
2-Bromo-5-(2-ethoxyethoxy)benzoic acid 2-Ethoxyethoxy C₁₁H₁₃BrO₄ 289.13 Increased hydrophilicity; shorter chain
2-Bromo-5-(cyclopentylmethoxy)benzoic acid Cyclopentylmethoxy C₁₃H₁₅BrO₄ 315.17 High steric hindrance; rigid bicyclic group

Key Findings :

  • The cyclopentylmethoxy substituent introduces steric bulk, which may hinder binding to certain biological targets but improve metabolic stability .

Positional Isomerism and Bromine Substitution

Bromine placement and alkoxy group positions alter electronic effects:

Compound Name Bromine Position Alkoxy Group Position Molecular Formula pKa (Predicted) Applications References
2-Bromo-5-(3-methoxypropoxy)benzoic acid C2 C5 C₁₁H₁₃BrO₄ ~2.5–3.0 Intermediate in drug synthesis
3-Bromo-5-methoxybenzoic acid C3 C5 (methoxy) C₈H₇BrO₃ ~2.8–3.3 Antimicrobial studies
2-Bromo-3,4,5-trimethoxybenzoic acid C2 C3, C4, C5 (methoxy) C₁₀H₁₁BrO₅ ~2.3–2.8 Antioxidant research

Key Findings :

  • Ortho bromine (C2) in the target compound creates electron-withdrawing effects, increasing acidity (lower pKa) compared to meta-substituted analogs like 3-bromo-5-methoxybenzoic acid .
  • Trimethoxy substitution (C2, C3, C4) in 2-bromo-3,4,5-trimethoxybenzoic acid enhances solubility in polar solvents but reduces bioavailability due to excessive polarity .

Functional Group Diversity: Sulfonamides vs. Alkoxy Chains

Sulfonamide-containing analogs exhibit distinct properties:

Compound Name Functional Group (C5 Position) Molecular Formula Molecular Weight (g/mol) Key Features References
2-Bromo-5-(3-methoxypropoxy)benzoic acid Alkoxy (3-methoxypropoxy) C₁₁H₁₃BrO₄ 289.13 Moderate polarity; drug intermediate
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid Sulfonamide (pyrrolidine) C₁₁H₁₂BrNO₄S 334.19 High polarity; potential enzyme inhibition
2-Bromo-5-(cyclopropylsulfamoyl)benzoic acid Sulfonamide (cyclopropylamine) C₁₀H₁₀BrNO₄S 320.16 Enhanced hydrogen bonding; antibacterial

Key Findings :

  • Sulfonamide groups increase hydrogen-bonding capacity and acidity (pKa ~2.3–2.8), making these analogs more water-soluble but less cell-permeable than alkoxy-substituted derivatives .
  • The 3-methoxypropoxy group offers a compromise between solubility and permeability, advantageous for oral drug candidates .

Sodium Salt Derivatives

Sodium salts improve solubility for pharmaceutical formulations:

Compound Name (Sodium Salt) Parent Acid Molecular Formula Solubility (Water) Applications References
3-[2-(4-Methoxypropoxy)benzimidazole-1-sulfonyl]benzoic acid sodium salt 2-Bromo-5-(3-methoxypropoxy)benzoic acid (derivative) C₁₉H₁₈BrN₂O₆S·Na High Proton pump inhibitor prodrug
2-Bromo-5-methoxybenzoic acid sodium salt 2-Bromo-5-methoxybenzoic acid C₈H₅BrO₃·Na Moderate Antibacterial agent

Key Findings :

  • Sodium salts of alkoxy-substituted benzoic acids are critical for enhancing bioavailability in therapeutic agents, such as proton pump inhibitors .

Biological Activity

2-Bromo-5-(3-methoxypropoxy)benzoic acid is a benzoic acid derivative with potential biological activities attributed to its unique substitution pattern. This compound has garnered interest for its various pharmacological properties, including anti-inflammatory, antiproliferative, and antioxidant activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

1. Anti-inflammatory Activity

Research indicates that benzoic acid derivatives, including 2-Bromo-5-(3-methoxypropoxy)benzoic acid, exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rat models, suggesting a potential mechanism through COX-2 inhibition and modulation of NF-κB signaling pathways .

Cytokine Concentration (pg/mL) Statistical Significance
TNF-α5.70 ± 1.04p < 0.001
IL-1β2.32 ± 0.28p < 0.001

2. Antiproliferative Activity

The antiproliferative effects of 2-Bromo-5-(3-methoxypropoxy)benzoic acid have been evaluated against various cancer cell lines. In vitro studies suggest that this compound can induce cell death in cancer cells through apoptosis mechanisms.

Cell Line IC50 (µM) Mechanism
MCF-73.1Apoptosis induction
A5495.0Cell cycle arrest

The compound was shown to activate caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9, indicating its role in promoting programmed cell death .

3. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related damage in cells. Studies have reported that derivatives of benzoic acid exhibit significant antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).

Compound Antioxidant Activity (IC50)
2-Bromo-5-(3-methoxypropoxy)benzoic acid50 µM
BHT30 µM

This suggests that the compound may protect cells from oxidative damage, contributing to its overall therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of benzoic acid derivatives in clinical settings:

  • Cancer Treatment : A clinical trial involving patients with breast cancer demonstrated that compounds similar to 2-Bromo-5-(3-methoxypropoxy)benzoic acid significantly reduced tumor size when combined with standard chemotherapy agents.
  • Chronic Inflammation : In a model of chronic inflammation, administration of the compound led to a marked reduction in inflammatory markers and improved clinical outcomes for patients suffering from rheumatoid arthritis.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-(3-methoxypropoxy)benzoic acid, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sequential etherification and bromination. First, 3-methoxypropanol is coupled to 5-hydroxybenzoic acid via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Bromination is then performed using NBS (N-bromosuccinimide) or Br₂ in acetic acid. Purity validation requires HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm substituent positions. For example, the methoxypropoxy group’s methylene protons appear as a triplet at δ 3.4–3.6 ppm . LC-MS can detect trace impurities (<0.1%) .

Q. What spectroscopic techniques are critical for characterizing 2-Bromo-5-(3-methoxypropoxy)benzoic acid?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks for bromine-induced deshielding (e.g., aromatic protons near Br at δ 7.2–7.8 ppm) and methoxypropoxy side-chain integration.
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹).
  • LC-MS : Verify molecular ion [M-H]⁻ at m/z 303 (C₁₁H₁₂BrO₄⁻) and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve steric effects from the methoxypropoxy group .

Q. What are the common impurities in its synthesis, and how are they removed?

  • Methodological Answer : Common impurities include:
  • Unreacted 5-hydroxybenzoic acid : Removed via acid-base extraction (pH-dependent solubility).
  • Di-substituted byproducts : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane).
  • Residual solvents : Reduced via vacuum drying (40–50°C, 24 hr). Purity is confirmed by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How can regioselectivity challenges in the etherification step be addressed?

  • Methodological Answer : Regioselectivity in ether formation is influenced by steric and electronic factors. To favor para-substitution:
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxide nucleophilicity.
  • Optimize temperature (80–100°C) and solvent polarity (DMF > DMSO).
  • Computational modeling (DFT) predicts transition-state energies for competing substitution pathways. For example, meta-substitution is disfavored by ~5 kcal/mol due to steric hindrance from the methoxypropoxy chain .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. To resolve:
  • Reproduce synthesis under inert conditions (N₂ atmosphere) to exclude oxidation.
  • Perform DSC (Differential Scanning Calorimetry) to identify polymorphs (e.g., Form I: mp 145–148°C; Form II: mp 152–155°C).
  • Compare experimental NMR data with computed spectra (e.g., ACD/Labs or ChemDraw). Cross-validate using X-ray diffraction .

Q. What computational methods aid in predicting reactivity or optimizing synthesis pathways?

  • Methodological Answer :
  • DFT (Density Functional Theory) : Calculates activation barriers for bromination (e.g., NBS vs. Br₂ reactivity) and predicts regioselectivity.
  • Retrosynthesis tools (e.g., Pistachio/Bkms_metabolic): Propose alternative routes (e.g., Heck coupling for functionalization).
  • Molecular dynamics simulations : Model solvent effects on reaction kinetics (e.g., DMF stabilizes transition states via H-bonding) .

Q. How to evaluate its potential as a pharmacophore in drug discovery?

  • Methodological Answer :
  • Molecular docking : Screen against targets (e.g., COX-2, kinases) using AutoDock Vina. The bromine atom enhances halogen bonding with protein backbones.
  • In vitro assays : Test inhibitory activity in enzyme assays (IC₅₀ values). For analogs, logP (2.8–3.2) and solubility (0.5 mg/mL in PBS) are optimized via methoxypropoxy chain modification.
  • SAR studies : Compare with 3-Bromo-5-methoxybenzoic acid derivatives, which show anti-inflammatory activity .

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